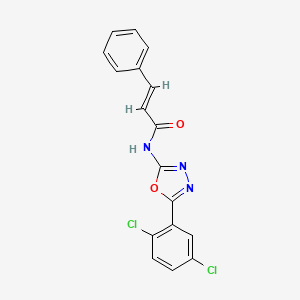

N-(5-(2,5-diclorofenil)-1,3,4-oxadiazol-2-il)cinnamamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

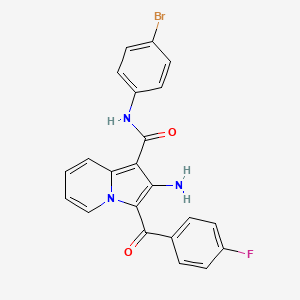

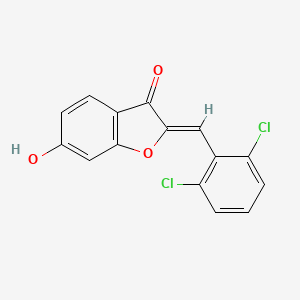

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C17H11Cl2N3O2 and its molecular weight is 360.19. The purity is usually 95%.

BenchChem offers high-quality N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial Antiinflamatorio

Se ha encontrado que este compuesto tiene un potencial antiinflamatorio significativo . La mayoría de los compuestos probados atenuaron significativamente la activación de NF-κB inducida por lipopolisacárido y fueron más potentes que el ácido cinámico parental . Este compuesto demostró el mayor efecto de inhibición sobre el factor de transcripción NF-κB a la concentración de 2 µM y mostró una efectividad similar al fármaco de referencia prednisona .

Actividad Inhibitoria de la α-Glucosidasa

El compuesto ha sido sintetizado y probado para la actividad inhibitoria de la α-glucosidasa . La actividad inhibitoria de la α-glucosidasa dependía en gran medida de su estructura, con grupos que atraen electrones en el anillo aromático cinamoílo que causan una mayor actividad de inhibición . De acuerdo con los resultados del ensayo in vitro, este compuesto tiene la mejor actividad inhibitoria de la α-glucosidasa .

Potencial Candidato a Fármaco Líder

Las nuevas cinnamamidas sintetizadas mostraron características fisicoquímicas y farmacocinéticas aceptables con poca toxicidad, lo que indica su posible uso como candidatos a fármacos líderes . Los estudios de acoplamiento molecular del compuesto revelaron que interactuaba con His626 y dos residuos catalíticos de α-glucosidasa, a saber, Asp469 y Asp568 .

Eficacia Antimicrobiana

Previamente se describió una serie de dieciséis N-arilcinnamamidas sustituidas en el anillo, incluido este compuesto, como altamente efectivas antimicrobianamente contra un amplio espectro de bacterias y hongos .

Inhibición del Factor de Transcripción NF-κB

Este compuesto demostró el mayor efecto de inhibición sobre el factor de transcripción NF-κB a la concentración de 2 µM .

Nivel Reducido de TNF-α

Varios compuestos, incluido este, también disminuyeron el nivel de TNF-α .

Mecanismo De Acción

Target of Action

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” belongs to the class of cinnamamides . Cinnamamides are known to have α-glucosidase inhibitory activity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, which is beneficial for conditions like diabetes .

Biochemical Pathways

By inhibiting α-glucosidase, “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” could potentially affect the carbohydrate metabolism pathway, slowing down the breakdown of carbohydrates and reducing the rise in blood sugar levels after a meal .

Pharmacokinetics

Cinnamamides generally have acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

By inhibiting α-glucosidase, it could potentially help manage blood sugar levels .

Análisis Bioquímico

Biochemical Properties

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as α-glucosidase . The interaction between N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and α-glucosidase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic residues. This inhibition can modulate the metabolic flux and affect the overall metabolic balance within the cell.

Cellular Effects

The effects of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the cell cycle and apoptosis . Additionally, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the binding of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide to α-glucosidase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function.

Dosage Effects in Animal Models

The effects of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects by modulating metabolic pathways and improving metabolic balance . At high doses, it can cause toxic or adverse effects, such as liver and kidney damage, due to the accumulation of toxic metabolites. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit α-glucosidase, thereby affecting carbohydrate metabolism . Additionally, it can influence the activity of other metabolic enzymes, leading to changes in metabolic flux and the levels of key metabolites. The interaction of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide with these enzymes involves binding to their active sites and modulating their catalytic activity.

Transport and Distribution

The transport and distribution of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide plays a crucial role in its biochemical activity. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be directed to the mitochondria, where it affects cellular metabolism and energy production.

Propiedades

IUPAC Name |

(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3O2/c18-12-7-8-14(19)13(10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPJHUZJONVCNQ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)